4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile
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Overview
Description
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile is an organic compound that belongs to the class of sulfanyl-substituted acetylbenzonitriles. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, which is further connected to an acetyl group attached to a benzonitrile moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Methylpyrimidin-2-thiol: This intermediate is synthesized by reacting 4-methylpyrimidine with a sulfur source under appropriate conditions.
Acetylation: The 4-methylpyrimidin-2-thiol is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Coupling with Benzonitrile: The acetylated intermediate is then coupled with benzonitrile under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be integrated into the industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
- 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzonitrile
Uniqueness
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile is unique due to the presence of both the acetyl and benzonitrile groups, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-10-6-7-16-14(17-10)19-9-13(18)12-4-2-11(8-15)3-5-12/h2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLHTKYTHORDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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